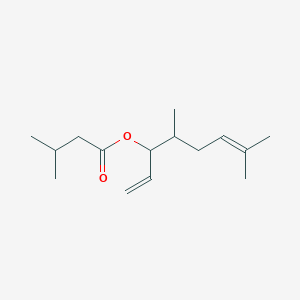
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide is a complex organic compound that belongs to the class of thiazolidinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:
Formation of Thiazolidinone Ring: This can be achieved by reacting a thiourea derivative with a carbonyl compound under acidic or basic conditions.
Acylation: The thiazolidinone intermediate can then be acylated with an acyl chloride or anhydride to introduce the acetamide group.
Nitration and Methoxylation: The aromatic ring can be functionalized with nitro and methoxy groups through nitration and methylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might introduce carboxyl or hydroxyl groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide would depend on its specific biological target. Generally, thiazolidinones are known to interact with enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide: Lacks the aromatic substitutions.
N-(4-methoxy-2-nitrophenyl)acetamide: Lacks the thiazolidinone ring.
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide: Lacks the methoxy and nitro groups.
Uniqueness
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to the combination of the thiazolidinone ring with the specific aromatic substitutions. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
分子式 |
C12H12N4O5S |
|---|---|
分子量 |
324.31 g/mol |
IUPAC 名称 |
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H12N4O5S/c1-21-6-2-3-7(8(4-6)16(19)20)14-10(17)5-9-11(18)15-12(13)22-9/h2-4,9H,5H2,1H3,(H,14,17)(H2,13,15,18) |
InChI 键 |
KJVRXZNLRKEHCT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC(=N)S2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


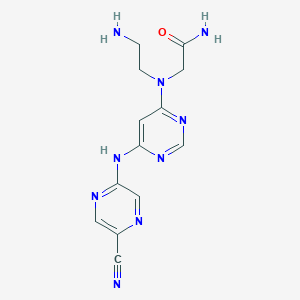

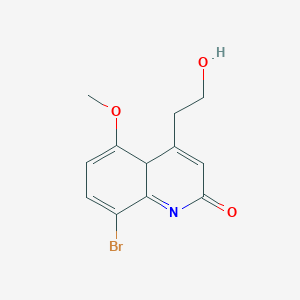
![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12342419.png)
![5-(3-chloroanilino)-N-[(3-chlorophenyl)methyl]triazolidine-4-carboxamide](/img/structure/B12342425.png)
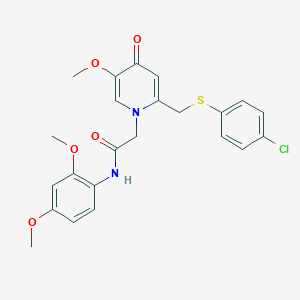
![N-[2-methyl-2-(thiophen-3-yl)propyl]-3,3-diphenylpropanamide](/img/structure/B12342432.png)
![2-(4-Chloro-2-{[(5Z)-4-imino-2-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-chlorophenyl)acetamide](/img/structure/B12342434.png)


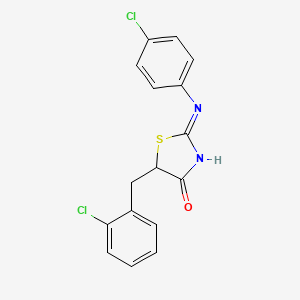
![ethyl 2-{2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate](/img/structure/B12342475.png)
![8-phenyl-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,8,10,12-heptaene;dibromide](/img/structure/B12342477.png)
